6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA

Jasmonic acid biosynthesis Peroxisomal β-oxidation Metabolic flux analysis

Researchers reconstituting the hexadecatrienoic acid (C16:3) jasmonate pathway require dinor-OPDA-CoA, not generic OPDA-CoA. This CoA ester enables accurate metabolic flux studies with two β-oxidation cycles (vs. three for C18 substrates), reducing cofactor consumption. • **Key application**: LC-MS/MS MRM standard (28 Da offset from OPC-8:0-CoA). • **Enzyme substrate**: For OPCL1, ACX1/5 kinetic assays (Km/kcat). • **Certified purity**: ≥95% by HPLC. Shipped on dry ice.

Molecular Formula C37H58N7O18P3S
Molecular Weight 1013.9 g/mol
Cat. No. B15622177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA
Molecular FormulaC37H58N7O18P3S
Molecular Weight1013.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H58N7O18P3S/c1-4-5-7-11-24-23(13-14-25(24)45)10-8-6-9-12-28(47)66-18-17-39-27(46)15-16-40-35(50)32(49)37(2,3)20-59-65(56,57)62-64(54,55)58-19-26-31(61-63(51,52)53)30(48)36(60-26)44-22-43-29-33(38)41-21-42-34(29)44/h5,7,13-14,21-24,26,30-32,36,48-49H,4,6,8-12,15-20H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/b7-5-/t23-,24-,26+,30+,31+,32-,36+/m0/s1
InChIKeyJGHNLAZCRGYSEE-WZGLBKMISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dinor-OPDA-CoA: C₁₆ Jasmonate Precursor Overview


6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA (syn. (9S,13S)-1a,1b-dinor-12-oxo-10,15-phytodienoyl-CoA, dinor-OPDA-CoA, OPC-6:0-CoA) is an oxo-fatty acyl-CoA thioester formed by the condensation of coenzyme A with (9S,13S)-1a,1b-dinor-12-oxo-10,15-phytodienoic acid (dinor-OPDA) [1][2]. It is the activated CoA ester intermediate unique to the hexadecatrienoic acid (C₁₆:₃)-derived branch of jasmonic acid biosynthesis, distinguishing it fundamentally from the canonical C₁₈:₃-derived OPDA-CoA pathway [3]. The compound has a molecular weight of approximately 1013.9 Da (C₃₇H₅₆N₇O₁₈P₃S) and is commercially available as a research reagent .

Branch Origin
C₁₆:₃ hexadecatrienoic acid-specific jasmonate pathway intermediate
β-Oxidation Fit
Fewer peroxisomal β-oxidation cycles than the C₁₈-derived branch
Analytical Identity
Definitive mass shift from OPC-8:0-CoA for LC-MS/MS verification

Why Generic Substitution Fails for Dinor-OPDA-CoA


Generic substitution among jasmonate-pathway CoA esters is precluded by three tightly coupled factors. First, the compound originates from the C₁₆:₃ (hexadecatrienoic acid) branch rather than the dominant C₁₈:₃ (linolenic acid) branch, meaning its carbon skeleton is two methylene units shorter than OPDA-CoA [1][2]. Second, peroxisomal acyl-CoA synthetases—particularly the 4CL-like protein family that includes OPCL1 (At1g20510)—exhibit differential substrate specificity toward C₁₆-derived versus C₁₈-derived jasmonate precursors, with OPC-8:0 being the kinetically preferred substrate over dinor-OPDA [3][4]. Third, the β-oxidation chain-shortening requirement differs stoichiometrically: two cycles for dinor-OPDA-CoA versus three for OPC-8:0-CoA to reach jasmonic acid, altering metabolic flux predictions in pathway reconstitution experiments [5]. These differences are intrinsic to the chemical structure and cannot be overcome by substituting a generic 'jasmonate CoA ester.'

C₁₆:₃ branch origin may limit direct substitution with C₁₈-derived OPDA-CoA
OPCL1 synthetase kinetic preference for OPC-8:0 may shift pathway flux relative to dinor-OPDA
β-oxidation cycle count mismatch (2 vs 3) can alter cofactor stoichiometry and flux predictions

Dinor-OPDA-CoA: Evidence vs. Closest Analogs


β-Oxidation Cycle Requirement vs. OPC-8:0-CoA

The target compound, dinor-OPDA-CoA (OPC-6:0-CoA), requires exactly two rounds of peroxisomal β-oxidation to yield jasmonic acid (JA), whereas its closest C₁₈-derived analog, OPC-8:0-CoA, requires three rounds [1][2]. This stoichiometric difference of one full β-oxidation cycle per JA molecule synthesized has direct consequences for metabolic flux calculations and cofactor (NAD⁺, FAD) consumption in pathway reconstitution studies [3]. The difference arises because dinor-OPDA-CoA bears a six-carbon carboxyl side chain, compared to the eight-carbon side chain of OPC-8:0-CoA [4].

β-Oxidation Cycles
Class-level
2 cycles (C₆ side chain) vs 3 cycles (C₈) for OPC-8:0-CoA; ~33% fewer peroxisomal β-oxidation turnovers
Pathway reconstitution design context
Inferred from KEGG M00113 / MetaCyc PWY-735 pathway topology
Jasmonic acid biosynthesis Peroxisomal β-oxidation Metabolic flux analysis

Biosynthetic Branch Origin: C₁₆ vs. C₁₈ Precursor

Dinor-OPDA-CoA is the sole activated CoA ester intermediate of the C₁₆:₃-derived jasmonate pathway, originating from hexadecatrienoic acid (16:3) rather than the canonical linolenic acid (18:3) precursor [1][2]. In Arabidopsis, the parallel C₁₆:₃ pathway produces dinor-OPDA (dnOPDA) via the sequential action of 13-lipoxygenase, allene oxide synthase, and allene oxide cyclase on 16:3, analogous to OPDA production from 18:3 [3]. The CoA esterification step, catalyzed by OPCL1 and related 4CL-like acyl-CoA synthetases, distinguishes these two branches kinetically: OPCL1 converts OPDA and OPC-8:0 with higher activity than dinor-OPDA, and OPC-8:0 has been established as the preferred physiological substrate [4][5].

Branch Origin
Reported
Derived from C₁₆:₃ hexadecatrienoic acid; C₆ carboxyalkyl side chain. OPC-8:0-CoA: C₁₈:₃ linolenic acid; C₈ side chain
C₁₆:₃-specific oxylipin signaling research context
OPCL1 substrate preference: OPC-8:0 > OPDA > dinor-OPDA
Oxylipin biosynthesis Jasmonate precursor specificity Arabidopsis thaliana

dnOPDA Defense Signaling Specificity vs. OPDA and JA

Although direct quantitative comparison of the CoA ester forms is absent from the literature, the free acid parent compound dinor-OPDA (dnOPDA) has been quantitatively shown to play a signaling role distinct from both OPDA and JA in Arabidopsis defense responses [1]. In a multidisciplinary study quantifying oxylipin levels in caterpillar-infested Arabidopsis, the 16:0-oxylipin route toward dnOPDA was demonstrated not to contribute to herbivore-induced plant volatile (HIPV) emission, whereas the 18:0-derived intermediates including OPDA had a limited but detectable role, and JA was the dominant signal [2]. This functional non-equivalence at the signaling level implies that the corresponding CoA esters feed into metabolically and physiologically non-interchangeable pathways [3].

Defense Signaling Role
Reported
dinor-OPDA pathway: no detectable HIPV contribution. OPDA: limited. JA: dominant and essential. Qualitatively distinct signaling roles
Oxylipin signaling specificity review
Arabidopsis caterpillar-infested model (Snoeren et al. 2009)
Plant defense signaling Oxylipin profiling Herbivore-induced plant volatiles

Commercial Availability and Identity Confirmation

The compound is available as a characterized research reagent from multiple commercial suppliers with confirmed molecular identity. The molecular weight is specified as 1013.88 Da (monoisotopic mass ∼1015.29 Da for the neutral species), with formula C₃₇H₅₆N₇O₁₈P₃S [1]. This distinguishes it from OPC-8:0-CoA, which has a molecular weight of approximately 1041.9 Da (C₃₉H₆₀N₇O₁₈P₃S) due to the additional two methylene units in the side chain [2]. The mass difference of approximately 28 Da (equivalent to C₂H₄) provides a definitive LC-MS/MS discriminator for verifying compound identity in metabolomics workflows [3].

Identity Confirmation
Specification review
MW 1013.88 Da (C₃₇H₅₆N₇O₁₈P₃S). ΔMW ≈ 28 Da vs OPC-8:0-CoA (1041.9 Da). Distinct MS/MS fragmentation
Analytical standard verification context
Vendor technical datasheets & ChEBI cross-reference
Analytical standard procurement LC-MS reference standard Jasmonate pathway metabolomics

OPR3 Substrate Specificity: dnOPDA vs. OPDA

The peroxisomal enzyme oxophytodienoic acid reductase 3 (OPR3) reduces OPDA to OPC-8:0 and dnOPDA to OPC-6:0, producing the free acid precursors that are subsequently activated to their respective CoA esters [1][2]. The reduction of dnOPDA yields OPC-6:0 (3-oxo-2-(2′-pentenyl)-cyclopentane-1-hexanoic acid), which after CoA activation yields the target compound. The reduction of OPDA yields OPC-8:0, which after CoA activation yields OPC-8:0-CoA. This bifurcation at the OPR3 step means the CoA ester products are chemically non-interconvertible and enter distinct β-oxidation cascades (2 vs 3 cycles) [3].

OPR3 Substrate Specificity
Class-level
OPR3 reduces dnOPDA → OPC-6:0 (then CoA ester) vs OPDA → OPC-8:0 (then OPC-8:0-CoA). Chemically non-interconvertible products
Enzyme assay substrate selection context
Inferred from OPR3 peroxisomal function; KEGG M00113
Oxophytodienoic acid reductase OPR3 enzyme specificity Jasmonate precursor reduction

Dinor-OPDA-CoA Application Scenarios


In Vitro Reconstitution of the C₁₆ Jasmonic Acid Pathway

Researchers seeking to reconstitute the complete hexadecatrienoic acid-to-JA pathway in vitro require dinor-OPDA-CoA as the obligate substrate for the peroxisomal β-oxidation module. Because this compound requires only two β-oxidation cycles versus three for OPC-8:0-CoA, it enables a simplified multi-enzyme assay with reduced cofactor consumption [1][2]. Procurement of the authentic CoA ester—rather than attempting in situ generation from dinor-OPDA free acid—eliminates variability from acyl-CoA synthetase coupling efficiency and ensures controlled stoichiometry for kinetic measurements [3].

LC-MS/MS Standard for Dinor-OPDA-CoA Quantification

The compound serves as an essential authentic standard for targeted LC-MS/MS quantification of dinor-OPDA-CoA levels in Arabidopsis and other plant peroxisomal extracts. Its molecular weight (1013.88 Da) provides a definitive 28 Da mass offset from OPC-8:0-CoA, enabling unambiguous multiple reaction monitoring (MRM) transitions without isobaric interference [4]. This is critical for studies comparing metabolic flux through the C₁₆:₃ versus C₁₈:₃ jasmonate branches under stress conditions [5].

Substrate Profiling of Acyl-CoA Synthetases and Oxidases

For biochemical characterization of acyl-CoA synthetases (OPCL1, At4g05160, and related 4CL-like proteins) or acyl-CoA oxidases (ACX1, ACX5), dinor-OPDA-CoA is a required substrate for determining C₁₆-specific kinetic parameters (Km, kcat, and specificity constants) [6]. Comparative substrate panels that include both dinor-OPDA-CoA and OPC-8:0-CoA are necessary to establish the chain-length preference and catalytic efficiency of these enzymes, which cannot be inferred from assays using only the C₁₈ substrates [7].

Arabidopside Biosynthesis and Lipid Metabolism Studies

Dinor-OPDA is esterified into chloroplast galactolipids to form arabidopsides—stress-induced lipids unique to Arabidopsis [8]. Studies investigating the release, activation, and peroxisomal import of dinor-OPDA from arabidopside pools require dinor-OPDA-CoA as the downstream tracker of the C₁₆-specific lipase → CoA ligase → β-oxidation metabolic relay. Using the incorrect CoA ester (e.g., OPDA-CoA) would misrepresent the lipid-derived jasmonate precursor pool and confound arabidopside turnover quantification [9].

Application
Selection Property
Validation Focus
In vitro C₁₆ jasmonic acid pathway reconstitution
Authentic C₁₆-derived CoA ester for β-oxidation module
β-oxidation cycle count confirmation
LC-MS/MS quantification standard
Characteristic mass shift enabling unambiguous MRM transitions
CoA ester identity verification by LC-MS/MS
Acyl-CoA synthetase/oxidase substrate profiling
C₁₆-specific substrate for kinetic parameter determination
Chain-length preference characterization
Arabidopside biosynthesis and lipid metabolism studies
C₁₆-specific metabolic relay tracker
Lipase-to-β-oxidation flux quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-{(1S,5S)-4-oxo-5-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-yl}hexanoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.